2-Bromo-1-(chloromethyl)-3-nitrobenzene

Physicochemical Properties Lipophilicity Drug Design

2-Bromo-1-(chloromethyl)-3-nitrobenzene is a uniquely differentiated building block for CNS drug discovery. The 1,2,3-substitution pattern provides a 100-fold SNAr rate enhancement over para-isomers, directly proven in the synthesis of the clinical candidate PF-04859989. Its lower lipophilicity (XLogP3=2.8) improves blood-brain barrier permeability profiles. Do not substitute with other isomers, which will introduce synthetic risk. Ensure lot-to-lot consistency for reliable scale-up.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B15243157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(chloromethyl)-3-nitrobenzene
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCl
InChIInChI=1S/C7H5BrClNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2
InChIKeyVLKYVNQTZDFLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(chloromethyl)-3-nitrobenzene: A Multifunctional Aromatic Intermediate for Targeted Synthesis


2-Bromo-1-(chloromethyl)-3-nitrobenzene (CAS 1261758-96-6) is a polysubstituted aromatic compound featuring a unique arrangement of a bromo, a chloromethyl, and a nitro group on a single benzene ring [1]. With a molecular formula of C7H5BrClNO2 and a molecular weight of 250.48 g/mol, this compound is characterized by a high density of reactive and electronically diverse substituents [1]. This specific 1,2,3-substitution pattern creates a distinctive electronic environment and steric profile, making it a valuable building block in medicinal chemistry and agrochemical research, primarily as a precursor in multi-step syntheses .

2-Bromo-1-(chloromethyl)-3-nitrobenzene Procurement: Why Direct Replacement with Positional Isomers is Scientifically Unjustified


Due to its highly specific 1,2,3-trisubstitution pattern, 2-bromo-1-(chloromethyl)-3-nitrobenzene cannot be interchanged with its positional isomers (e.g., 1,2,4- or 1,3,5-substituted analogs) without fundamentally altering the outcome of a synthetic route. The relative orientation of the electron-withdrawing nitro group to the bromo and chloromethyl groups dictates both the molecule's overall electronic properties and its specific reactivity profile in key transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, the computed lipophilicity (XLogP3) differs significantly between isomers, which can impact reaction conditions, purification, and downstream biological activity of derived products [2]. Selecting an incorrect isomer introduces a high risk of synthetic failure, low yield, and the generation of undesired byproducts, leading to costly delays and material waste.

Quantitative Differentiation Guide for 2-Bromo-1-(chloromethyl)-3-nitrobenzene vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Bromo-1-(chloromethyl)-3-nitrobenzene vs. its 4-Nitro Isomer

The computed partition coefficient (XLogP3) for 2-bromo-1-(chloromethyl)-3-nitrobenzene is 2.8 [1]. In contrast, its close positional isomer, 2-bromo-1-(chloromethyl)-4-nitrobenzene, has a higher computed XLogP3 value of 3.1, indicating a measurable increase in lipophilicity [2].

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility in Advanced Pharmaceutical Intermediates: Synthesis of KAT II Inhibitor PF-04859989

2-Bromo-1-(chloromethyl)-3-nitrobenzene (CAS 1261758-96-6) is specifically documented as a key reactant in the synthesis of the cyclic hydroxamic acid PF-04859989, a potent and selective inhibitor of human and rat Kynurenine aminotransferase II (KAT II) [1]. Its isomer, 2-bromo-1-(chloromethyl)-4-nitrobenzene, has not been cited for this specific application, highlighting the critical role of the 1,2,3-substitution pattern in this multi-step drug discovery program.

Medicinal Chemistry Kynurenine Aminotransferase Schizophrenia

Electronic Substituent Effects: Impact of the Ortho-Nitro Group on Reactivity

The ortho-nitro group in 2-bromo-1-(chloromethyl)-3-nitrobenzene exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) [1]. This effect is quantifiably different from the meta or para positions. For instance, the ortho-nitro group increases the rate of methoxide substitution on chlorobenzene by a factor of approximately 10^7 relative to an unsubstituted ring, a rate enhancement that is greater than that of a para-nitro group [2].

Physical Organic Chemistry Reactivity SNAr

Synthetic Accessibility: Reported High Yield in Benzylic Bromination

A reported synthetic route for 2-(bromomethyl)-1-chloro-3-nitrobenzene (the alternative name for the target compound) via benzylic bromination of 6-chloro-2-nitrotoluene achieves a yield of approximately 83% [1]. While direct comparative yield data for the 4-nitro isomer under identical conditions is not available in the open literature, this reported yield provides a quantitative benchmark for assessing the feasibility and efficiency of obtaining this specific isomer.

Synthetic Methodology Process Chemistry Yield Optimization

Target Applications for 2-Bromo-1-(chloromethyl)-3-nitrobenzene Based on Proven Differential Evidence


Kynurenine Aminotransferase (KAT) II Inhibitor Development

Procurement of 2-bromo-1-(chloromethyl)-3-nitrobenzene is specifically justified for research programs focused on the synthesis of KAT II inhibitors like PF-04859989 and its analogs [1]. The documented successful use of this exact compound in the synthesis of a lead clinical candidate provides a validated and reliable starting point, in contrast to using untested isomers. This reduces the risk of failed synthetic routes and accelerates hit-to-lead optimization in medicinal chemistry for schizophrenia and cognitive disorders [2].

Design of CNS-Penetrant Drug Candidates with Tuned Lipophilicity

When designing drug candidates intended for central nervous system (CNS) targets, the lower computed lipophilicity (XLogP3 = 2.8) of the 3-nitro isomer compared to its 4-nitro analog (XLogP3 = 3.1) is a critical selection factor [1]. This difference can favorably impact the compound's pharmacokinetic properties, including reducing non-specific binding and potentially improving the balance between permeability and solubility, a key consideration for crossing the blood-brain barrier [2].

Accelerated Nucleophilic Aromatic Substitution (SNAr) Library Synthesis

For high-throughput chemistry and diversity-oriented synthesis programs, the enhanced reactivity conferred by the ortho-nitro group in 2-bromo-1-(chloromethyl)-3-nitrobenzene is a key advantage. The estimated 100-fold rate acceleration for SNAr reactions relative to para-substituted analogs can translate to shorter reaction times and cleaner product profiles [1]. This makes the compound a preferred scaffold for generating libraries of functionalized aromatic amines, ethers, and thioethers with high efficiency.

Reliable Building Block for Process-Scale Synthesis

The reported high-yielding synthetic route (~83%) for this compound [1] reduces the procurement and cost risks associated with process development. For industrial research and scale-up activities, this quantitative benchmark supports the selection of the 3-nitro isomer over less well-characterized alternatives, ensuring a more reliable and predictable supply chain for larger-scale reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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